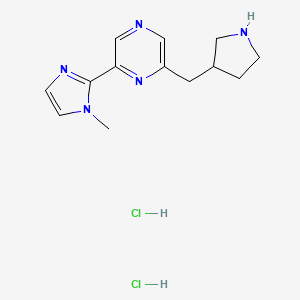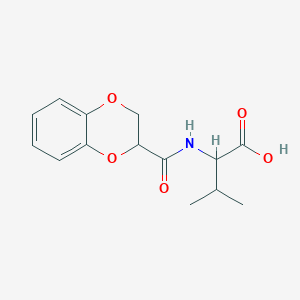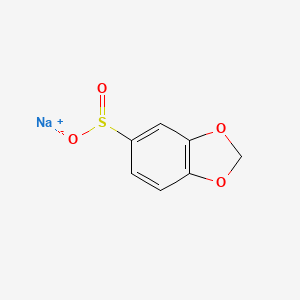
2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-甲基-1H-咪唑-2-基)-6-(吡咯烷-3-基甲基)吡嗪二盐酸盐是一种合成的有机化合物,属于吡嗪衍生物类。
准备方法
合成路线和反应条件
2-(1-甲基-1H-咪唑-2-基)-6-(吡咯烷-3-基甲基)吡嗪二盐酸盐的合成通常涉及多步有机反应。起始原料通常是市售的,或者可以通过已知的方法合成。关键步骤可能包括:
- 咪唑环的形成
- 烷基化引入甲基
- 吡嗪环的形成
- 引入吡咯烷-3-基甲基
工业生产方法
此类化合物的工业生产方法通常涉及优化反应条件,以最大限度地提高收率和纯度。这可能包括:
- 使用催化剂来提高反应速率
- 控制温度和压力条件
- 纯化技术,如结晶或色谱法
化学反应分析
反应类型
2-(1-甲基-1H-咪唑-2-基)-6-(吡咯烷-3-基甲基)吡嗪二盐酸盐可以发生多种化学反应,包括:
氧化: 使用氧化剂将其转化为氧化衍生物。
还原: 使用还原剂还原官能团。
取代: 用其他原子或基团替换特定原子或基团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 常见的还原剂包括硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4)。
取代: 常见的试剂包括卤素(例如,氯,溴)和亲核试剂(例如,胺,硫醇)。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会生成羟基化或酮衍生物,而还原可能会生成醇或胺。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,例如抗菌或抗癌活性。
医学: 研究其在治疗疾病中的潜在治疗作用。
工业: 用于开发新材料或作为化学反应的催化剂。
作用机制
2-(1-甲基-1H-咪唑-2-基)-6-(吡咯烷-3-基甲基)吡嗪二盐酸盐的作用机制涉及其与特定分子靶点和途径的相互作用。这些可能包括:
分子靶点: 化合物结合的酶、受体或其他蛋白质。
所涉及的途径: 化合物调节的生物途径,导致其观察到的效应。
相似化合物的比较
类似化合物
- 2-(1-甲基-1H-咪唑-2-基)-6-(吡咯烷-3-基甲基)吡嗪
- 2-(1-甲基-1H-咪唑-2-基)-6-(吡咯烷-3-基甲基)吡嗪一盐酸盐
独特性
2-(1-甲基-1H-咪唑-2-基)-6-(吡咯烷-3-基甲基)吡嗪二盐酸盐由于其独特的化学结构而具有独特性,这可能赋予其与类似化合物相比不同的性质和活性。其二盐酸盐形式也可能影响其溶解度、稳定性和生物利用度。
属性
分子式 |
C13H19Cl2N5 |
|---|---|
分子量 |
316.2 g/mol |
IUPAC 名称 |
2-(1-methylimidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine;dihydrochloride |
InChI |
InChI=1S/C13H17N5.2ClH/c1-18-5-4-16-13(18)12-9-15-8-11(17-12)6-10-2-3-14-7-10;;/h4-5,8-10,14H,2-3,6-7H2,1H3;2*1H |
InChI 键 |
ZALKHYGKNIOBMD-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1C2=NC(=CN=C2)CC3CCNC3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)

![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)




![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)

![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)

